![molecular formula C13H18N2O2S B5688306 N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival.
作用機序
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB that binds to it in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the phosphorylation of IκBα by blocking the activity of IKK. This leads to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activation. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the activity of other signaling pathways, including AKT and STAT3, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to various stimuli. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
実験室実験の利点と制限
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a potent inhibitor of NF-κB and other signaling pathways, making it a valuable tool for studying the role of these pathways in inflammation and cancer. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations that should be considered when using it in lab experiments. First, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have off-target effects, which can lead to unintended consequences in experimental systems. Second, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be toxic at high concentrations, which can limit its use in certain experimental systems.
将来の方向性
For research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 include:
1. Developing more selective inhibitors of NF-κB and other signaling pathways to minimize off-target effects.
2. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a combination therapy with other anti-cancer agents.
3. Studying the effects of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 on other cellular processes, such as autophagy and apoptosis.
4. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. It inhibits the activation of NF-κB and other signaling pathways, leading to the inhibition of inflammation and cancer cell growth. While N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations, it is a valuable tool for studying the role of these pathways in various diseases. Future research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 will help to further elucidate its mechanism of action and potential therapeutic applications.
合成法
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to produce 2-methoxyphenyl isothiocyanate. The second step involves the reaction of 2-methoxyphenyl isothiocyanate with 2,2-dimethylpropanoyl chloride to produce N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082. The yield of the final product is around 50%, and the purity can be increased using column chromatography.
科学的研究の応用
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, leading to the expression of genes involved in inflammation and cell survival.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the expression of its target genes.
In addition to its anti-inflammatory properties, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including NF-κB, AKT, and STAT3.
特性
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)11(16)15-12(18)14-9-7-5-6-8-10(9)17-4/h5-8H,1-4H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZSNYSTWBBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
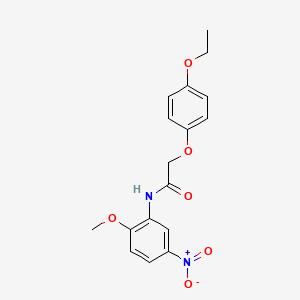
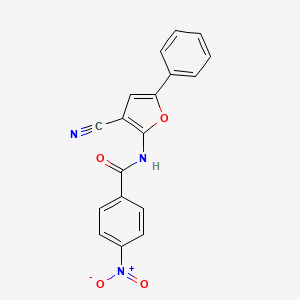
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
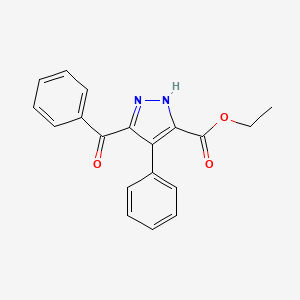
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
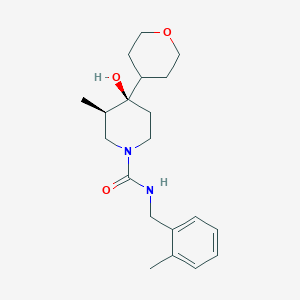
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
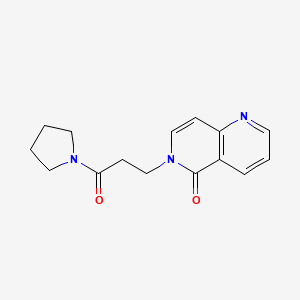
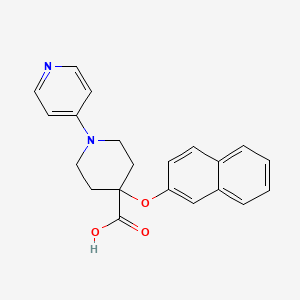
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)